5-[(3-Bromo-4-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole
Description
5-[(3-Bromo-4-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is a halogenated tetrazole derivative characterized by a 1,2,3,4-tetrazole core substituted with a (3-bromo-4-fluorophenoxy)methyl group. The bromo and fluoro substituents on the phenoxy moiety enhance electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
5-[(3-bromo-4-fluorophenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN4O/c9-6-3-5(1-2-7(6)10)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJSYTUJLWNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NNN=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Bromo-4-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural features. The presence of a tetrazole ring combined with a bromo-fluorophenoxy group enhances its potential as a pharmacophore in drug development.
- Molecular Formula : C₈H₆BrFN₄O
- Molecular Weight : 273.06 g/mol
- CAS Number : 1872190-04-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to mimic natural substrates in biological systems. This structural similarity facilitates the design of enzyme inhibitors and receptor modulators.
Key Functional Groups:
- Tetrazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing binding affinity to biological targets.
- Bromo and Fluoro Substituents : These halogen atoms can influence the lipophilicity and electronic properties of the compound, potentially affecting its interaction with biomolecules.
Biological Activity Overview
The compound has shown promise in several areas:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes that are beneficial in treating diseases such as cancer and bacterial infections.
- Antimicrobial Properties : Research suggests that compounds with tetrazole rings exhibit antimicrobial activity. This compound's unique structure may enhance its effectiveness against various pathogens.
- Potential Anticancer Activity : The interaction of this compound with cellular receptors could lead to apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds or derivatives:
Table 1: Comparative Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-(Phenyl)-1H-tetrazole | Enzyme Inhibition | |
| 5-(Bromophenyl)-2H-tetrazole | Antimicrobial | |
| 5-(Fluorophenyl)-1H-tetrazole | Anticancer |
These studies highlight the potential of tetrazole derivatives in drug discovery and their role as enzyme inhibitors or antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of 3-Bromo-4-fluorophenol : This can be achieved through bromination and fluorination reactions.
- Formation of Tetrazole Ring : The reaction between the prepared phenol derivative and sodium azide under controlled conditions leads to the formation of the tetrazole ring.
Comparison with Similar Compounds
Key Observations :
- Dual halogenation (Br and F) at the 3- and 4-positions of the phenoxy group may enhance lipophilicity and metabolic stability compared to mono-halogenated derivatives .
Physicochemical Properties
Melting Points and Solubility
Trends :
- Halogenation increases melting points due to enhanced intermolecular forces (e.g., 5-(4-Bromophenyl)-1H-tetrazole melts at 267–268°C vs. non-halogenated 1-(2-furylmethyl)-1H-tetrazole at 85–86°C ).
- Ortho-substitution (e.g., 2-Cl in ) may reduce symmetry and lower melting points compared to para-substituted analogs.
Preparation Methods
Stannous Chloride (SnCl₂)-Catalyzed Method
The nitrile undergoes [2+3] cycloaddition with sodium azide (NaN₃) using SnCl₂ as a catalyst. This method, adapted from the synthesis of 5-phenyltetrazole, achieves yields of 85–90% under optimized conditions:
Procedure:
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Reagents:
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(3-Bromo-4-fluorophenoxy)acetonitrile (1.0 equiv)
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NaN₃ (1.5 equiv)
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SnCl₂ (10 mol%)
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Solvent: Anhydrous DMF
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Conditions:
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Temperature: 120°C, 6 hours
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Atmosphere: Inert (N₂ or Ar)
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Workup:
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Dilution with ethyl acetate
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Acidic extraction (5M HCl)
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Drying over Na₂SO₄ and solvent evaporation
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Nano-SiO₂-Supported SnCl₂ Catalysis
SnCl₂ immobilized on silica nanoparticles (SnCl₂-nano-SiO₂) enhances recyclability and reduces metal leaching. This green chemistry approach achieves comparable yields (92%) with milder conditions (100°C, 4 hours). The catalyst retains activity over five cycles, as confirmed by TEM analysis.
Alternative Catalytic Systems
Trimethylsilyl Azide (TMSN₃) with TBAF
Using TMSN₃ instead of NaN₃ with tetrabutylammonium fluoride (TBAF) as a catalyst enables reactions at lower temperatures (60–80°C). However, this method requires stringent moisture control and offers no significant yield improvement over SnCl₂-based protocols.
Challenges and Optimizations
Regioselectivity
The reaction exclusively forms the 1H-tetrazole regioisomer due to the electron-withdrawing nature of the (3-bromo-4-fluorophenoxy)methyl group, which stabilizes the 1H tautomer.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 5-[(3-Bromo-4-fluorophenoxy)methyl]-1H-1,2,3,4-tetrazole?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves:
- Step 1: Reacting 3-bromo-4-fluorophenol with a bromomethyl-tetrazole precursor in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours) .
- Step 2: Purification via reduced-pressure distillation, followed by recrystallization in water-ethanol mixtures to achieve 65–75% yield .
- Critical Parameters: Control reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for phenol:precursor) to minimize side products.
Table 1: Synthesis Optimization Data
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Time | 18–24 hours | 65–75 | ≥95 |
| Solvent | DMSO | - | - |
| Recrystallization | Water-Ethanol (1:3 v/v) | - | 99 |
| Data derived from analogous tetrazole syntheses . |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve bond angles and confirm stereochemistry with a mean (C–C) bond length deviation of 0.005 Å and R-factor ≤0.05 .
- NMR Spectroscopy: Use H/C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, tetrazole ring protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (theoretical: 315.12 g/mol; observed: 315.10 ± 0.02 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to identify pharmacological targets of this compound?
Methodological Answer:
- Receptor Binding Assays: Screen against angiotensin II or 5-HT receptors using competitive radioligand binding (e.g., H-labeled antagonists) at concentrations of 1 nM–10 µM .
- Enzyme Inhibition Studies: Test activity against monoacylglycerol lipase (MGL) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) and measure IC values via kinetic assays .
- In Vivo Models: Evaluate antihypertensive effects in rodent models by monitoring systolic blood pressure after oral administration (10 mg/kg) .
Q. How should discrepancies in biological activity data between computational predictions and experimental results be addressed?
Methodological Answer:
- Step 1: Re-validate computational models (e.g., molecular docking with AutoDock Vina) using updated crystal structures of target proteins .
- Step 2: Perform dose-response curves in triplicate to rule out experimental variability. Use ANOVA or t-tests (p < 0.05) to assess significance .
- Step 3: Cross-reference with analogous compounds (e.g., ME3221, a tetrazole-based angiotensin II inhibitor) to identify structure-activity trends .
Q. What computational strategies optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Modeling: Apply density functional theory (DFT) to simulate intermediates and transition states (e.g., B3LYP/6-31G* level) .
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for yield improvement .
- Solvent Screening: Use COSMO-RS simulations to identify solvents with high solubility parameters (δ ≥ 20 MPa) .
Q. How can metabolic stability and degradation pathways be assessed in vitro?
Methodological Answer:
- Hepatic Microsome Assays: Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH for 60 minutes. Analyze metabolites via LC-MS/MS .
- pH Stability Studies: Expose the compound to buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation by HPLC (C18 column, 220 nm detection) .
Q. What methodologies elucidate structure-activity relationships (SAR) for this tetrazole derivative?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with substituent variations (e.g., replacing Br with Cl or modifying the phenoxy group) .
- Biological Profiling: Test analogs in parallel assays (e.g., IC for enzyme inhibition, EC for receptor activation) .
- 3D-QSAR Modeling: Build CoMFA or CoMSIA models using steric/electrostatic field descriptors to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
